molecular formula C8H11N5 B13323147 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13323147
M. Wt: 177.21 g/mol
InChI Key: FZVQHJLRYSEUKF-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-methylpyrazole group linked via a methylene bridge to a pyrazol-4-amine core. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structure allows for diverse functionalization, making it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H11N5/c1-12-3-2-8(11-12)6-13-5-7(9)4-10-13/h2-5H,6,9H2,1H3

InChI Key

FZVQHJLRYSEUKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine Cyclization of Pyrazole Precursors

Methodology:

  • Starting from 3,4-diaminopyrazole derivatives or substituted pyrazole esters, hydrazine hydrate is employed to induce cyclization, forming the pyrazole ring with amino functionalities.
  • For example, the reaction of ethyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5(4H)-one, which can be further functionalized.

Key Reaction:

Ethyl acetoacetate + hydrazine hydrate → 3-methyl-1H-pyrazol-5(4H)-one

Research Findings:

  • The synthesis of 3-methyl-1H-pyrazol-5(4H)-one has been achieved with yields around 89%, with characteristic IR and NMR signatures confirming structure.
  • Subsequent alkylation of this core with aldehydes or acyl chlorides can produce derivatives with various aryl or alkyl substitutions.

Alkylation and Functionalization of Pyrazole Derivatives

Methodology:

  • Alkylation of pyrazol-5-one derivatives with methyl halides (e.g., methyl bromoacetate) introduces methyl groups at the 3-position.
  • The amino group at the 4-position can be introduced via nucleophilic substitution or reduction of nitro precursors, followed by protection/deprotection steps.

Example:

  • Alkylation of 3-methyl-1H-pyrazol-5-one with methyl bromoacetate, followed by hydrolysis and amidation, yields amino-functionalized pyrazoles.

Research Findings:

  • The synthesis of N-substituted pyrazoles, including N-methyl derivatives, has been reported with yields up to 76%, employing carbonyldiimidazole (CDI) coupling and hydrazine reduction steps.

Multi-step Route for the Target Compound

Based on patent literature, a multi-step process involves:

  • Cyclization of a precursor to form the pyrazole core.
  • Introduction of the methyl group at the 3-position via alkylation.
  • Functionalization at the 4-position to incorporate an amino group, often through reduction or substitution reactions.
  • Final methylation of the amino group to achieve N-methyl substitution.

Representative Process:

  • Cyclize a suitable hydrazine derivative with a β-keto ester or acid to form the pyrazole core.
  • Alkylate at the 3-position with methylating agents.
  • Introduce amino functionality at the 4-position via nucleophilic substitution.
  • Methylate the amino group using methyl iodide or dimethyl sulfate under controlled conditions.

Research Validation:

  • The process described in a patent (WO2015063709A1) involves similar steps, including cyclization, protection/deprotection, and alkylation, with yields around 66-76% for key intermediates.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Yield Notes
Cyclization Hydrazine hydrate + keto ester Ethanol or Dioxane Reflux (~80°C) 89% Forms pyrazol-5-one core
Alkylation Methyl halide (e.g., methyl bromoacetate) Acetone or DMF Room temperature to 50°C Up to 76% Selective methylation at 3-position
Amination Hydrazine or ammonia Ethanol Reflux Variable Introduction of amino group at 4-position
Methylation of amino Methyl iodide or dimethyl sulfate Dichloromethane 0-25°C High yields N-methylation of amino group

Notes on Purification and Characterization

  • Purification typically involves column chromatography, recrystallization, or filtration.
  • Characterization includes IR spectroscopy (presence of NH, C=O, C=N), NMR (chemical shifts for methyl, amino, and aromatic protons), and mass spectrometry.

Summary of the Most Reliable Methods

Method Starting Material Key Reactions Yield References
Hydrazine cyclization Pyrazole esters or diamines Cyclization, alkylation 89%
Multi-step synthesis Hydrazine derivatives + alkylation Cyclization, substitution, methylation 66-76%

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituent effects of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ 177.21 1-Methylpyrazole methylene, pyrazole amine Moderate lipophilicity; potential kinase inhibitor scaffold
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉ClFN₃ 225.65 Chloro, fluoro phenyl group Increased aromatic bulk; potential antimicrobial agent
1-Methyl-1H-pyrazol-4-amine C₄H₇N₃ 97.12 Methyl group Simple building block for synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl, cyclopropylamine Enhanced solubility; lower yield (17.9%) in synthesis
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine C₁₄H₁₉N₃ 229.33 p-Tolyl, tert-butyl High TNF-α inhibitory activity
1-[(2,4-Bis(trifluoromethyl)phenyl)methyl]-1H-pyrazol-4-amine C₁₁H₉F₆N₃ 297.21 Trifluoromethyl groups High metabolic stability (Ceapin-A9 derivative)

Key Observations :

  • Lipophilicity: The target compound’s methylpyrazole substituent provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Synthetic Accessibility : Simpler analogs like 1-methyl-1H-pyrazol-4-amine are easier to synthesize, while derivatives with heteroaromatic substituents (e.g., pyridinyl in ) require multi-step reactions with lower yields.
  • Biological Activity : Substitutions on the pyrazole ring critically influence activity. For example, the p-tolyl group in 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine is essential for TNF-α inhibition , whereas trifluoromethyl groups in Ceapin-A9 derivatives improve target binding .

SAR and Functional Group Impact

Electronic and Steric Effects
  • Steric Bulk : Bulky substituents like tert-butyl in 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine improve binding affinity but may limit conformational flexibility .
Aromatic vs. Aliphatic Substitutions
  • Aromatic Substituents : Chloro-fluorophenyl analogs (e.g., ) exhibit stronger π-π stacking interactions, beneficial for targeting aromatic-rich binding sites.
  • Aliphatic Substituents : The cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine improves solubility but reduces steric bulk compared to aryl groups .

Biological Activity

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1546273-32-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is C8H11N5C_8H_{11}N_5 with a molecular weight of 177.21 g/mol. The compound's structure includes two pyrazole rings, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast)15.2
HepG2 (Liver)12.8
A549 (Lung)20.5

The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

The pyrazole moiety is recognized for its anti-inflammatory properties. In vitro studies suggest that compounds similar to 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial effects. Preliminary data suggest that 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and found significant anticancer activity against multiple cell lines. The study reported that modifications to the pyrazole structure could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Another case study focused on the anti-inflammatory properties of similar pyrazole compounds, demonstrating their ability to reduce inflammation in animal models of arthritis. The findings suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how are reaction conditions optimized?

  • Methodology: The synthesis typically involves multi-step alkylation of pyrazole derivatives. For example, alkylation of a pyrazole ring with methyl groups is achieved using sodium hydride (NaH) or potassium tert-butoxide in aprotic solvents like DMF or THF. Key steps include deprotonation of the pyrazole nitrogen followed by reaction with methyl halides or fluorinated alkylating agents .
  • Optimization: Reaction temperatures (e.g., 35–60°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of alkylating agent) are critical to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Characterization:

  • 1H/13C NMR: Identifies unique hydrogen environments (e.g., methyl groups at δ 2.2–3.0 ppm) and confirms regioselectivity of substitutions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR Spectroscopy: Detects functional groups like amine stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound across different assays be systematically resolved?

  • Resolution Strategy:

  • Assay Validation: Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For instance, surface plasmon resonance (SPR) can validate binding affinities observed in enzymatic assays .
  • Structural Analysis: Use X-ray crystallography or molecular docking to verify binding modes and identify steric/electronic factors causing discrepancies .

Q. What strategies improve regioselectivity during alkylation steps in the synthesis of pyrazole derivatives like this compound?

  • Regioselective Methods:

  • Steric Directing Groups: Bulky substituents on the pyrazole ring can block undesired alkylation sites. For example, 2-fluoroethyl groups enhance selectivity at the N1 position .
  • Temperature Control: Lower temperatures (e.g., 0–25°C) favor kinetic control, reducing byproducts .

Q. How does the substitution pattern (e.g., methyl vs. ethyl groups) on pyrazole rings influence the compound’s physicochemical and biological properties?

  • Impact Analysis:

  • Lipophilicity: Methyl groups reduce logP compared to ethyl, affecting membrane permeability (calculated via HPLC retention times) .
  • Bioactivity: Fluorinated analogs (e.g., 2-fluoroethyl substitutions) show enhanced binding to targets like kinases due to electronegative effects .

Data Contradiction Analysis

Q. Why do solubility values reported for this compound vary across studies, and how can this be addressed experimentally?

  • Root Causes: Variations in solvent systems (e.g., DMSO vs. aqueous buffers) or impurities from incomplete purification.
  • Mitigation: Standardize solubility testing using nephelometry in phosphate-buffered saline (PBS) at pH 7.4. Cross-validate with HPLC purity checks (>95%) .

Structure-Activity Relationship (SAR) Studies

Q. What computational tools are effective for predicting the biological targets of this compound based on its dual pyrazole structure?

  • Tools & Methods:

  • Molecular Dynamics (MD): Simulate interactions with ATP-binding pockets (e.g., in kinases) to identify key hydrogen bonds with pyrazole nitrogens .
  • Pharmacophore Modeling: Map electrostatic potentials to prioritize targets like GPCRs or ion channels .

Advanced Applications

Q. How can this compound be functionalized for use as a building block in metal-organic frameworks (MOFs) or catalysis?

  • Functionalization Routes:

  • Coordination Chemistry: Introduce carboxylate or pyridyl groups via post-synthetic modification to enhance metal-binding capacity .
  • Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, monitoring yields via GC-MS .

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